molecular formula C15H14N2O B2421397 2-(2-Methoxy-5-methylphenyl)imidazo[1,2-a]pyridine CAS No. 952958-59-7

2-(2-Methoxy-5-methylphenyl)imidazo[1,2-a]pyridine

Cat. No. B2421397
CAS RN: 952958-59-7
M. Wt: 238.29
InChI Key: VFSKBVIPCILNPN-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine is a bicyclic heterocyclic compound that has gained much interest in both synthetic and biological research due to its broad range of applications in medicinal chemistry . It is recognized as a “drug prejudice” scaffold due to its wide range of biological activities, including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, proton pump inhibitor, and insecticidal activities .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives often involves a two-step reaction. In the first step, different phenylaminoethanone derivatives are obtained by the reaction of aniline derivatives and a bromoacetophenone. Then, condensation of intermediates with different 2-aminopyridines gives the final compounds .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives can be characterized using spectroscopic techniques such as 1H, 13C NMR, LC-MS (ESI), and FT-IR .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridine derivatives are typically condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives can be determined using various computational methods, such as Density Functional Theory (DFT) at the B3LYP/6–31 G (d, p) basis set .

Scientific Research Applications

Antibacterial and Antimycobacterial Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated promising antibacterial and antimycobacterial effects. Researchers have identified specific compounds within this class that exhibit activity against both replicating and non-replicating tuberculosis (TB) bacteria . These findings highlight their potential as novel antimicrobial agents.

Anti-Inflammatory Properties

Certain imidazo[1,2-a]pyridine analogues exhibit anti-inflammatory effects. These compounds may modulate inflammatory pathways, making them relevant in the development of anti-inflammatory drugs .

Antidiabetic Effects

Some imidazo[1,2-a]pyridine-based molecules have shown antidiabetic properties. Researchers have observed glucose-lowering effects, suggesting their potential in managing diabetes .

GABA A Receptor Modulation

Certain imidazo[1,2-a]pyridine compounds have been described as GABA A receptor modulators. These receptors play a crucial role in neurotransmission and are targeted by drugs used for anxiety and sedation .

Future Directions

Future research on imidazo[1,2-a]pyridine derivatives could focus on developing new synthetic protocols that improve the ecological impact of the classical schemes . Additionally, further studies could explore the potential of these compounds as therapeutic agents for various diseases.

properties

IUPAC Name

2-(2-methoxy-5-methylphenyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-11-6-7-14(18-2)12(9-11)13-10-17-8-4-3-5-15(17)16-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSKBVIPCILNPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxy-5-methylphenyl)imidazo[1,2-a]pyridine

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